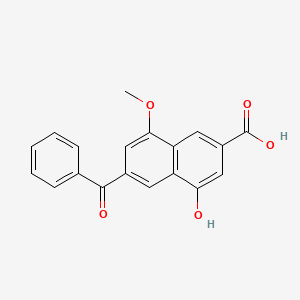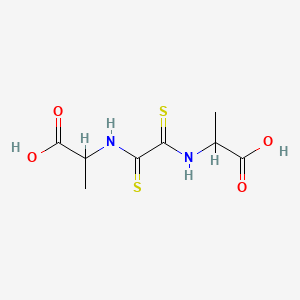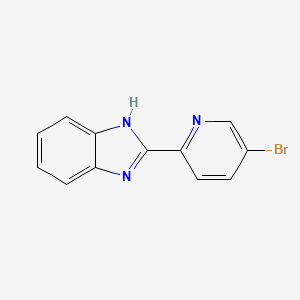
2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxylic acid group, a benzoyl group, a hydroxyl group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-keto-8-methoxy-.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 6-hydroxy-4-hydroxy-8-methoxy-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The benzoyl group may also play a role in modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the benzoyl, hydroxyl, and methoxy groups.
6-Benzoyl-2-naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups.
4-Hydroxy-2-naphthalenecarboxylic acid: Lacks the benzoyl and methoxy groups.
8-Methoxy-2-naphthalenecarboxylic acid: Lacks the benzoyl and hydroxyl groups.
Uniqueness
2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- is unique due to the presence of all four functional groups, which confer distinct chemical properties and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C19H14O5 |
|---|---|
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
6-benzoyl-4-hydroxy-8-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H14O5/c1-24-17-10-12(18(21)11-5-3-2-4-6-11)7-14-15(17)8-13(19(22)23)9-16(14)20/h2-10,20H,1H3,(H,22,23) |
Clave InChI |
RLNKYGBADORJOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C=C(C=C2O)C(=O)O)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)




![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)




![1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B13929888.png)


